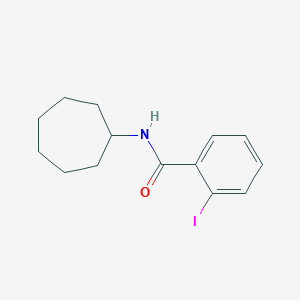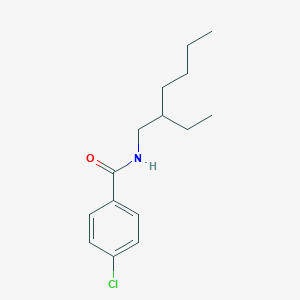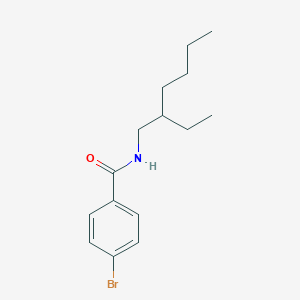
N-(2-naphthyl)decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-naphthyl)decanamide (NADA) is a synthetic compound that belongs to the family of fatty acid amides. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. NADA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology.
Applications De Recherche Scientifique
N-(2-naphthyl)decanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, N-(2-naphthyl)decanamide has been shown to activate TRPV1 channels in sensory neurons, leading to the release of neurotransmitters such as glutamate and substance P. This activation has been linked to pain perception, thermoregulation, and the modulation of synaptic plasticity. In pharmacology, N-(2-naphthyl)decanamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In physiology, N-(2-naphthyl)decanamide has been shown to regulate lipid metabolism and glucose homeostasis, making it a potential candidate for the treatment of metabolic disorders such as obesity and diabetes.
Mécanisme D'action
N-(2-naphthyl)decanamide activates TRPV1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which opens the channel and allows the influx of cations such as calcium and sodium. This influx leads to the depolarization of the sensory neuron, which triggers the release of neurotransmitters. The activation of TRPV1 channels by N-(2-naphthyl)decanamide has been shown to be dose-dependent and reversible, making it a useful tool for studying the function of these channels.
Biochemical and Physiological Effects:
The activation of TRPV1 channels by N-(2-naphthyl)decanamide has been shown to have a wide range of biochemical and physiological effects. In sensory neurons, N-(2-naphthyl)decanamide has been shown to increase the release of neurotransmitters such as glutamate and substance P, leading to the perception of pain and the modulation of synaptic plasticity. In immune cells, N-(2-naphthyl)decanamide has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In adipocytes, N-(2-naphthyl)decanamide has been shown to regulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation. In pancreatic beta cells, N-(2-naphthyl)decanamide has been shown to regulate glucose homeostasis by stimulating insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-naphthyl)decanamide has several advantages for lab experiments. It is a readily available compound that is relatively easy to synthesize. It has a well-defined mechanism of action, making it a useful tool for studying the function of TRPV1 channels. It has also been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are also limitations to the use of N-(2-naphthyl)decanamide in lab experiments. It is a synthetic compound that may not accurately represent the physiological effects of endogenous fatty acid amides. It also has potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-naphthyl)decanamide. One area of interest is the development of N-(2-naphthyl)decanamide-based therapies for the treatment of pain and inflammation. Another area of interest is the study of the role of N-(2-naphthyl)decanamide in metabolic disorders such as obesity and diabetes. Additionally, the development of new TRPV1 channel agonists and antagonists may provide new insights into the function of these channels and their potential therapeutic applications.
Méthodes De Synthèse
N-(2-naphthyl)decanamide can be synthesized by the reaction of 2-naphthylamine with decanoyl chloride in the presence of a base catalyst. The reaction yields N-(2-naphthyl)decanamide as a white crystalline solid with a melting point of 75-78°C. This method is relatively simple and efficient, making N-(2-naphthyl)decanamide a readily available compound for research purposes.
Propriétés
Formule moléculaire |
C20H27NO |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-naphthalen-2-yldecanamide |
InChI |
InChI=1S/C20H27NO/c1-2-3-4-5-6-7-8-13-20(22)21-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3,(H,21,22) |
Clé InChI |
LOYQOMLASCJZIE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)









![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)